molecular formula C10H8O B8604761 2-Methyleneindanone

2-Methyleneindanone

Cat. No.: B8604761
M. Wt: 144.17 g/mol
InChI Key: KIHZRNKAKDXATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyleneindanone is an organic compound with the molecular formula C10H8O It is a derivative of indanone, characterized by the presence of a methylene group at the second position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyleneindanone can be achieved through several methods. One common approach involves the reaction of 2-bromoaryl ketones with allylboration followed by a Mizoroki-Heck cyclization. This one-pot catalytic enantioselective process uses Brønsted acid and palladium catalysis to yield 3-methyleneindanes with high enantiomeric ratios . Another method involves the base-catalyzed rearrangement of 2-bis(methylthio)methyleneindan-1-one using sodium hydride in dimethylformamide under nitrogen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyleneindanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methyleneindanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form covalent bonds. This reactivity is due to the presence of the methylene group, which enhances the compound’s electrophilic character . Additionally, the compound’s structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyleneindanone include:

    2-Methyl-1-indanone: A derivative with a methyl group instead of a methylene group.

    1-Indanone: The parent compound without any substituents at the second position.

    2,3-Dihydro-1H-inden-1-one: A reduced form of indanone with a saturated ring.

Uniqueness

This structural feature enhances its electrophilic character, making it more reactive in certain chemical reactions and potentially more versatile in synthetic applications .

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

2-methylidene-3H-inden-1-one

InChI

InChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5H,1,6H2

InChI Key

KIHZRNKAKDXATD-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of LiHMDS (0.65 mL, 0.6 M in THF) was added a solution of 1-indanone (26 mg, 0.19 mmol) in THF (1.0 mL). The reaction mixture was allowed to warm to room temperature over 20 min, and then CF3CO2CH2CF3 was added (55 μL, 0.41 mmol). After an additional 20 min at room temperature, saturated aqueous NH4Cl (5 mL) was added, and the resulting mixture was extracted with EtOAc (3×5 mL). The organics were dried over Na2SO4 and concentrated under reduced pressure. Without purification, the crude mixture was immediately subjected to general procedure B. SiO2 flash chromatography (25% EtOAc in hexanes) afforded the 2-methlyene-1-indanone as a yellow oil (28 mg) in 98% yield.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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